molecular formula C10H16N3O9P B1214369 [(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 76528-22-8

[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1214369
CAS No.: 76528-22-8
M. Wt: 353.22 g/mol
InChI Key: XHZJCCUDONFSLA-JXOAFFINSA-N
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Description

[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a synthetic polymer derived from cytidylic acid, where the cytosine base is modified with a methoxy group at the 5-position. This modification imparts unique properties to the polymer, making it of interest in various scientific fields, including biochemistry, molecular biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of poly(5-methoxycytidylic acid) typically involves the polymerization of 5-methoxycytidine monomers. The monomers can be synthesized through a series of chemical reactions starting from cytidine. The key steps include:

    Methoxylation: Introduction of a methoxy group at the 5-position of the cytosine ring.

    Polymerization: The methoxy-modified cytidine monomers are then polymerized using phosphoramidite chemistry or other suitable polymerization techniques.

Industrial Production Methods

Industrial production of poly(5-methoxycytidylic acid) may involve large-scale synthesis of the monomers followed by polymerization under controlled conditions. The process typically requires:

  • High-purity reagents to ensure the quality of the final product.
  • Optimized reaction conditions to achieve high yield and molecular weight.
  • Advanced purification techniques to remove any impurities or unreacted monomers.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the cytosine ring or the methoxy group, resulting in different reduced forms of the polymer.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation can yield 5-formylcytidylic acid or 5-carboxycytidylic acid.
  • Reduction can produce 5-hydroxycytidylic acid.
  • Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of base modifications on the properties of nucleic acids.

    Biology: Investigated for its potential role in gene regulation and epigenetics due to the presence of the methoxy group.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or altered reactivity.

Mechanism of Action

The mechanism by which poly(5-methoxycytidylic acid) exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The methoxy group can influence the hydrogen bonding and base-pairing properties of the polymer, affecting its interactions with other nucleic acids and proteins.

    Pathways: The modification can alter the polymer’s recognition by enzymes involved in DNA replication, repair, and transcription, potentially leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other modified nucleic acids, such as:

    Poly(5-methylcytidylic acid): Similar modification but with a methyl group instead of a methoxy group. This compound has different chemical and biological properties.

    Poly(5-hydroxycytidylic acid): Contains a hydroxyl group at the 5-position, leading to different reactivity and interactions.

    Poly(5-fluorocytidylic acid): Fluorine substitution at the 5-position, often used in cancer research due to its cytotoxic properties.

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of base modifications in nucleic acid research.

Properties

CAS No.

76528-22-8

Molecular Formula

C10H16N3O9P

Molecular Weight

353.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H16N3O9P/c1-20-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(22-9)3-21-23(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

XHZJCCUDONFSLA-JXOAFFINSA-N

Isomeric SMILES

COC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

SMILES

COC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Canonical SMILES

COC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

76528-22-8

Synonyms

P-5-MCA
poly(5-methoxycytidylic acid)

Origin of Product

United States

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